molecular formula C16H13FN2OS B2411513 N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide CAS No. 868370-98-3

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide

Cat. No. B2411513
CAS RN: 868370-98-3
M. Wt: 300.35
InChI Key: LTPFSLDTCKAHNO-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide, also known as FM-BTA-1, is a small molecule inhibitor that has shown potential in various scientific research applications.

Scientific Research Applications

Antimicrobial Applications

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide and its derivatives exhibit promising antimicrobial activities. Research by Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom in the 4th position of the benzoyl group, showcasing significant antimicrobial efficacy against various bacterial and fungal strains. The presence of the fluorine atom was essential for enhancing the antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Antitumor Properties

Fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to the compound , have shown potent cytotoxic effects in vitro against certain human breast cancer cell lines, as evidenced by research conducted by Hutchinson et al. (2001). This study found that fluorinated derivatives were particularly effective, suggesting a potential pathway for developing new antitumor therapies (Hutchinson et al., 2001).

Benzodiazepine Receptor Agonism

A study by Faizi et al. (2017) on novel 4-thiazolidinone derivatives, which share structural similarities with N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide, demonstrated considerable anticonvulsant activity. This suggests a potential application of such compounds in developing therapies targeting benzodiazepine receptors for neurological conditions (Faizi et al., 2017).

Photochemical and Photophysical Properties

Research into novel radioligands for positron emission tomography (PET) imaging, such as the study by Fujinaga et al. (2012), indicates the utility of benzothiazole derivatives in medical imaging. While not directly linked to N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide, these findings suggest potential applications in designing imaging agents for various neurological and oncological conditions (Fujinaga et al., 2012).

Nucleophilic Aroylation

The study by Suzuki et al. (2008) on N-heterocyclic carbene-catalyzed nucleophilic aroylation of fluorobenzenes, including compounds structurally related to N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide, underscores the potential of these compounds in synthetic organic chemistry. This research opens up avenues for synthesizing polysubstituted benzophenones, which have various applications in pharmaceutical and materials science (Suzuki et al., 2008).

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit antibacterial activities . They disrupt the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division .

Mode of Action

The compound likely interacts with its targets by binding to the active sites, thereby inhibiting their function. In the case of FtsZ, it disrupts the GTPase activity and dynamic assembly, which are crucial for bacterial cell division .

Biochemical Pathways

The inhibition of FtsZ disrupts the formation of the Z-ring, a structure necessary for bacterial cytokinesis. This leads to the inhibition of bacterial cell division, affecting the bacterial cell cycle and growth .

Pharmacokinetics

The benzothiazole core is known for its good bioavailability and metabolic stability .

Result of Action

The result of the compound’s action would be the inhibition of bacterial growth due to the disruption of cell division. This could potentially lead to bacterial cell death .

properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-10-6-8-11(9-7-10)15(20)18-16-19(2)14-12(17)4-3-5-13(14)21-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPFSLDTCKAHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide

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